Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of substituted isoxazoles . The benzothiophene moiety can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Catalyst-free methods are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted isoxazoles .
Scientific Research Applications
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzothiophene moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-substituted isoxazoles.
Benzothiophene Derivatives: Compounds with benzothiophene moieties, such as 2-substituted benzothiophenes.
Uniqueness
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of an isoxazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)22-18-13(8)14(19)17-15-12(16(20)21-3)10-6-4-5-7-11(10)23-15/h4-7H2,1-3H3,(H,17,19) |
InChI Key |
QQHNDOIIXZUHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
Origin of Product |
United States |
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